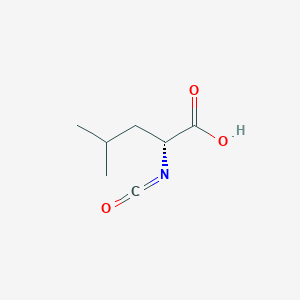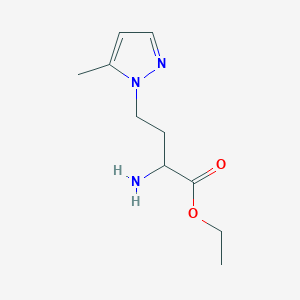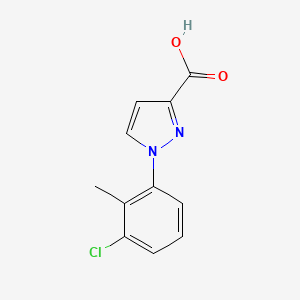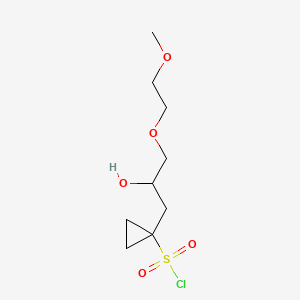
1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H17ClO5S It is characterized by the presence of a cyclopropane ring, a sulfonyl chloride group, and a hydroxy-ether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane-1-sulfonyl chloride with 1-(2-hydroxy-3-(2-methoxyethoxy)propyl) alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Triethylamine, dichloromethane, room temperature.
Oxidation: Pyridinium chlorochromate, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Major Products Formed:
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Ester Derivatives: Formed by substitution with alcohols.
Carbonyl Compounds: Formed by oxidation of the hydroxy group.
Sulfonyl Hydrides: Formed by reduction of the sulfonyl chloride group.
Scientific Research Applications
1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Utilized in the study of enzyme inhibition and protein modification.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, depending on the nucleophile. The hydroxy-ether functional group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
- 1-(2-Hydroxy-3-(propan-2-yloxy)propyl)cyclopropane-1-sulfonyl chloride
- 1-(2-Hydroxy-3-(isopropyl(methyl)amino)propyl)cyclopropane-1-sulfonyl chloride
Comparison: 1-(2-Hydroxy-3-(2-methoxyethoxy)propyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of the methoxyethoxy group, which imparts different solubility and reactivity properties compared to its analogs. The hydroxy-ether functional group also allows for additional hydrogen bonding interactions, which can influence the compound’s behavior in biological systems and its suitability for specific applications.
Properties
Molecular Formula |
C9H17ClO5S |
|---|---|
Molecular Weight |
272.75 g/mol |
IUPAC Name |
1-[2-hydroxy-3-(2-methoxyethoxy)propyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO5S/c1-14-4-5-15-7-8(11)6-9(2-3-9)16(10,12)13/h8,11H,2-7H2,1H3 |
InChI Key |
CDRYMBFUKGVRBE-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC(CC1(CC1)S(=O)(=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


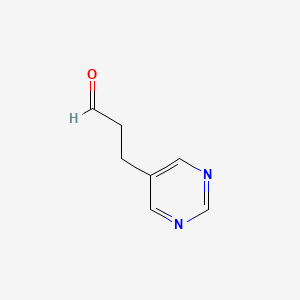
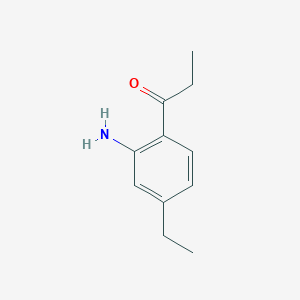
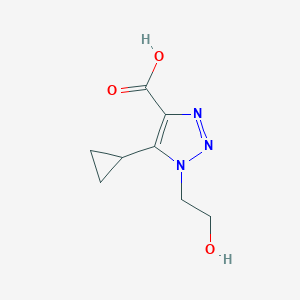
![3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid](/img/structure/B13630031.png)
![1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride](/img/structure/B13630039.png)
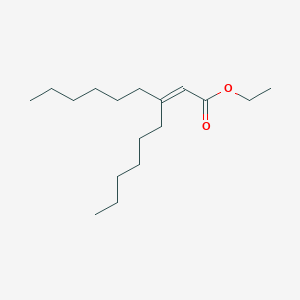
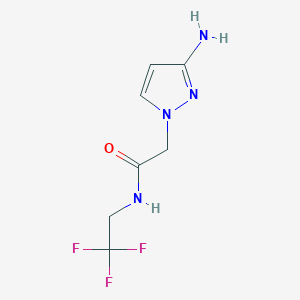
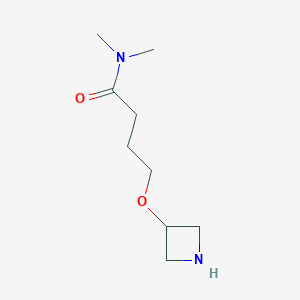
![N-{6-fluorospiro[3.3]heptan-2-yl}benzamide](/img/structure/B13630074.png)

